molecular formula C21H19BrO2 B1271974 3,5-Dibenzyloxybenzyl Bromide CAS No. 24131-32-6

3,5-Dibenzyloxybenzyl Bromide

Cat. No. B1271974
CAS RN: 24131-32-6
M. Wt: 383.3 g/mol
InChI Key: WGMYJGAUAQXYFQ-UHFFFAOYSA-N
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Description

3,5-Dibenzyloxybenzyl Bromide is a chemical compound that is not directly discussed in the provided papers. However, related compounds with bromobenzyl moieties and substituted benzyl bromides are mentioned, which can provide insights into the chemical behavior and properties of similar structures. For instance, 3,5-dimethoxybenzyl bromide and 3,4,5-trimethoxybenzyl bromide are discussed as potential building blocks for dendritic materials due to their structural properties . Additionally, the antimicrobial activities of a dibutyltin(IV) complex with a related bromobenzylidene structure are reported .

Synthesis Analysis

The synthesis of related bromobenzyl compounds involves multiple steps, including bromination, demethylation, reduction, and etherification, as demonstrated in the synthesis of 3-bromo-4,5-dihydroxybenzyl ethyl ether . The total yield of this process was reported to be 60%, indicating a moderately efficient synthesis pathway. The synthesis of other bromobenzyl derivatives, such as the dibutyltin(IV) complex, involves the reaction of a bromobenzylidene thiocarbohydrazide with dibutyltin oxide in refluxing benzene-toluene .

Molecular Structure Analysis

The molecular structure of bromobenzyl derivatives is often characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and unit cell parameters . For example, the structure of a dibutyltin(IV) complex was determined to crystallize in the monoclinic space group P21/c . Additionally, the molecular structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole was investigated using both experimental and theoretical methods, including Hartree–Fock and density functional theory calculations .

Chemical Reactions Analysis

The reactivity of bromobenzyl compounds can be quite specific, as seen in the selective modification of tryptophan and cysteine by water-soluble dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts derived from bromobenzyl halides . The chemistry of 2-hydroxy-5-nitrobenzyl bromide with tryptophan ethyl ester also demonstrates the potential for forming monosubstitution adducts and complex reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzyl derivatives can be diverse. For instance, the vibrational frequencies, molecular electrostatic potential, and nonlinear optical effects of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole were investigated using density functional theory, revealing significant nonlinear optical properties . The antimicrobial activities of bromobenzylidene compounds also highlight their potential biological relevance . Additionally, the molecular recognition study of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds emphasizes the importance of hydrogen bonding in the interaction of these compounds .

Scientific Research Applications

Structural Properties and Synthesis

  • Structural Analysis and Synthesis for Dendritic Materials : 3,5-Dimethoxybenzyl bromide, a related compound to 3,5-Dibenzyloxybenzyl Bromide, has been studied for its structural properties and potential use as a building block in the synthesis of dendritic materials (Pan et al., 2005).

Polymer Science

  • Convergent Approach to Dendritic Macromolecules : The compound has applications in the development of topological macromolecules based on dendritic fragments. These applications are significant in the creation of polymers with controlled molecular architecture (Hawker & Fréchet, 1990).

Photoresponsive Materials

  • Photoresponsive Behavior in Novel Dyes : Another derivative, 3,5-Didodecylbenzyl bromide, was used to synthesize a new azo-modified perylene bisimide dye. The study of this dye under UV irradiation reveals insights into photoresponsive behaviors, which are crucial in the development of materials that respond to light stimuli (Xin, 2013).

Biochemical Research

  • Protein Research and Modification : In biochemical research, derivatives of benzyl bromide, similar to 3,5-Dibenzyloxybenzyl Bromide, have been used to study proteins. These compounds can modify specific amino acids like tryptophan, helping in the understanding of protein structure and function (Horton, Kelly, & Koshland, 1965).

Molecular Chemistry

  • Chemical Reactions and Molecular Interactions : The reactions of compounds like 3,5-Dibenzyloxybenzyl Bromide have been explored in various molecular chemistry contexts. For instance, studies on benzyl chloride's reaction with sodium sulfide in phase transfer catalytic systems have implications for understanding the properties and reactivities of similar compounds (Ido et al., 2000).

Safety And Hazards

“3,5-Dibenzyloxybenzyl Bromide” is classified as a dangerous substance. It can cause severe skin burns and eye damage . Precautions should be taken to avoid breathing in dusts or mists, and protective clothing, gloves, and eye/face protection should be worn when handling this substance .

properties

IUPAC Name

1-(bromomethyl)-3,5-bis(phenylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrO2/c22-14-19-11-20(23-15-17-7-3-1-4-8-17)13-21(12-19)24-16-18-9-5-2-6-10-18/h1-13H,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMYJGAUAQXYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)CBr)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375482
Record name 3,5-Dibenzyloxybenzyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibenzyloxybenzyl Bromide

CAS RN

24131-32-6
Record name 3,5-Dibenzyloxybenzyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(benzyloxy)benzyl Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
C Rosini, S Superchi, HWI Peerlings… - European Journal of …, 2000 - Wiley Online Library
The absorption and CD spectra of a series of Fréchet (compounds 7‐10) and backfolding (compounds 11‐12) dendrimers derived from enantiopure (S)‐2,2′‐dihydroxy‐1,1′‐…
N Parodi - 1996 - search.proquest.com
Vaska's analogs with the formula Ir (CO) Cl (PPh $\sb2 $(G-1)) $\sb2 $, and Ir (CO) Cl (PPh $\sb2 $(G-2)) $\sb2 $ where (G-1)= 3, 5 dibenzyloxybenzyl and (G-2)= bis-3, 5 di (…
Number of citations: 0 search.proquest.com
H Hotoda, K Momota, H Furukawa… - … Nucleotides & Nucleic …, 1994 - Taylor & Francis
5′-End-modified pentadecadeoxyribonucleotides (15mers) with a sequence complementary to the tat 2nd splicing acceptor region of human immunodeficiency virus type 1 (HIV-1) …
Number of citations: 33 www.tandfonline.com
S Young Han, H Suck Lee, D Hye Choi… - Synthetic …, 2009 - Taylor & Francis
Efficient and practical total synthesis of piceatannol via (E)-selective Wittig–Horner reaction is demonstrated with six steps in overall 40% yield from a commercially available, cheap …
Number of citations: 27 www.tandfonline.com
OF Aldosari - 2010 - search.proquest.com
Despite a number of reports on synthetic methods for 1, 1'-binaphthyl molecules with a substitution in certain positions, to the best of our knowledge neither the synthesis of binaphthyl-…
Number of citations: 2 search.proquest.com
Y Ouchi, Y Morisaki, Y Chujo - Polymer Bulletin, 2007 - Springer
First and second generation chiral dendrimers P-1G1, P-2G1, P-1G2 and P-2G2 containing chiral bisphosphine as a core were synthesized via a reaction of chiral bisphosphine …
Number of citations: 11 link.springer.com
K Torigoe, Y Watanabe, T Endo, K Sakai… - Journal of Nanoparticle …, 2010 - Springer
A simple glass capillary microflow reactor system has been applied for the synthesis of palladium nanoparticles by thermal decomposition of palladium acetate (Pd(OAc) 2 ) in diphenyl …
Number of citations: 34 link.springer.com
M Sepulchre, MO Sepulchre… - … Chemistry and Physics, 2003 - Wiley Online Library
Aliphatic‐aromatic hyperbranched polyesters of reasonable degrees of branching (DB's) but of relatively low molar masses were prepared from 3,5‐bis(bromomethyl)benzoic acid (2a). …
Number of citations: 12 onlinelibrary.wiley.com
SY Cheung, HF Chow, T Ngai… - Chemistry–A European …, 2009 - Wiley Online Library
Cyclization versus propagation: The copolymerization behavior of a dendritic macromonomer with a metal‐containing linker is controlled by the dendrimer size and its structural rigidity. …
D Fournier, D Poirier - European journal of medicinal chemistry, 2011 - Elsevier
Steroid sulfatase (STS) controls the levels of 3-hydroxysteroids available from circulating steroid sulfates in several normal and malignant tissues. This and the known involvement of …
Number of citations: 21 www.sciencedirect.com

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